

# Clinical Application Notes: Ibogaine for Traumatic Brain Injury

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## Compound Focus: Ibogaine

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The following notes summarize the key findings, mechanisms, and safety considerations for using **ibogaine** in TBI treatment, based primarily on the Magnesium-**Ibogaine**: Stanford Traumatic CNS Injury (MISTIC) protocol [1] [2].

- **Key Indication and Population:** The MISTIC protocol has been studied in veterans with a history of predominantly mild TBI and repeated blast exposure, who subsequently developed functional impairments and psychiatric syndromes such as Post-Traumatic Stress Disorder (PTSD), major depressive disorder, and anxiety disorders [1]. The therapy is intended for patients with treatment-resistant symptoms and significant disability.
- **Proposed Mechanism of Action:** **Ibogaine** is a plant-derived oneirogen (a substance that produces dream-like states) with a complex pharmacological profile. It is an atypical psychedelic that interacts with multiple neurotransmitter systems simultaneously, acting like an "orchestra" rather than a single instrument [3]. Its proposed mechanisms for treating TBI and its sequelae include:
  - **Neurotransmitter Interactions:** It demonstrates weak-to-moderate affinity for several receptors, including the NMDA receptor,  $\kappa$  and  $\mu$  opioid receptors,  $\sigma$ -1 and  $\sigma$ -2 sites, the serotonin transporter (SERT), and the dopamine transporter (DAT) [1].
  - **Promotion of Neuroplasticity:** **Ibogaine** increases the transcription of neurotrophic factors, such as Brain-Derived Neurotrophic Factor (BDNF) and Glial cell line-Derived Neurotrophic Factor (GDNF) [1]. It has also been shown to increase cortical neuron dendritic arbor complexity *in vitro* [1].

- **Modulation of Brain Activity:** Neuroimaging data from a 2025 study indicates that clinical improvements are correlated with specific changes in neural activity. Improvements in executive function are linked to increased **theta rhythms**, which may encourage neuroplasticity and cognitive flexibility. Reductions in PTSD symptoms are associated with a decrease in the **complexity of brain activity in the cortex**, potentially lowering a heightened stress response [4] [5].
- **Safety and Tolerability Profile:** The most significant known risk associated with **ibogaine** is cardiotoxicity, specifically Q-T interval prolongation that can lead to fatal cardiac arrhythmia [6] [1]. The MISTIC protocol mitigates this risk through the **co-administration of magnesium**, which has been shown to protect against Q-T interval prolongation [1]. In the studied cohort of 30 veterans, no serious adverse events or cardiac complications occurred. Commonly reported side effects were headache and nausea [4] [6] [5].

## Quantitative Clinical Outcomes

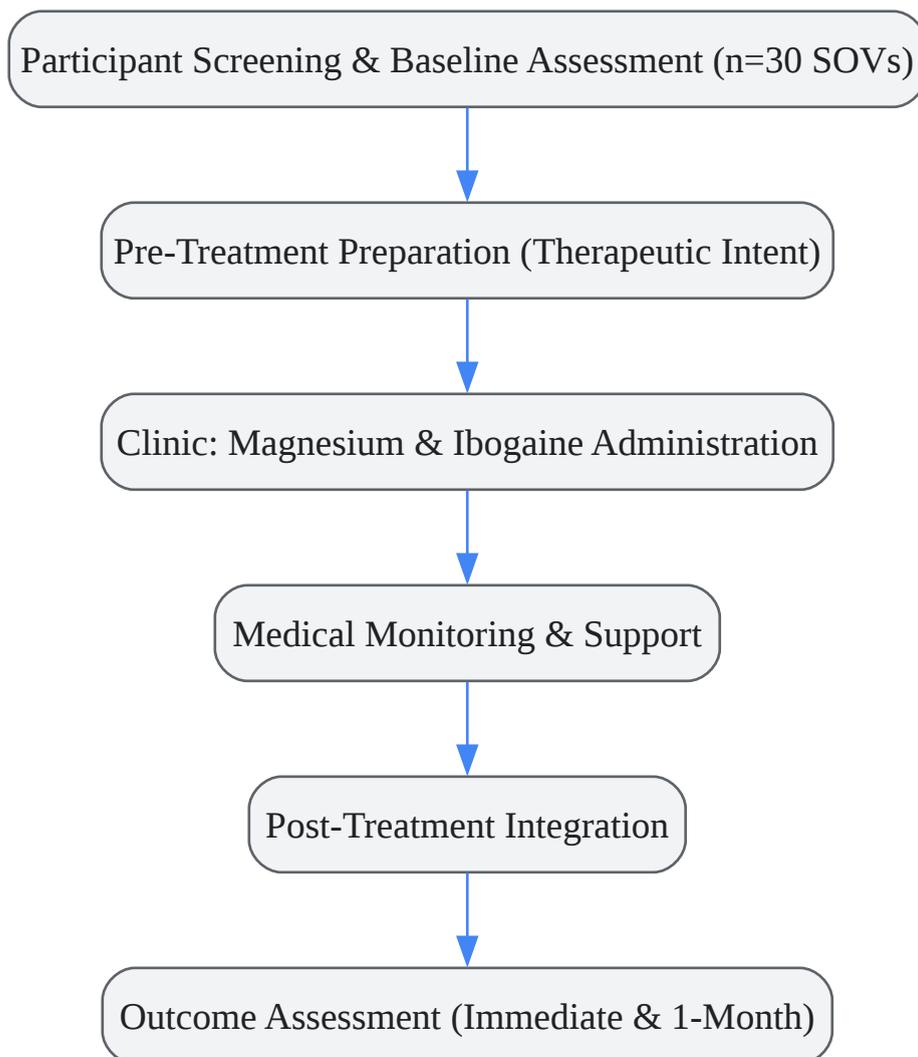
The table below summarizes the significant clinical improvements observed in a prospective observational study of 30 male Special Operations Forces veterans (SOVs) one month after receiving the MISTIC protocol [4] [1] [5].

Assessment Scale	Baseline Score (Mean ± SD)	1-Month Post-Treatment Score (Mean ± SD)	P-value	Effect Size (Cohen's d)	Symptom Reduction
WHODAS-2.0 (Disability)	30.2 ± 14.7 (Mild-Moderate Disability)	5.1 ± 8.1 (No Disability)	< 0.001	2.20	83%
CAPS-5 (PTSD)	31.7 ± 12.5	4.1 ± 5.9	< 0.001	2.54	87%
MADRS (Depression)	22.6 ± 8.6	3.1 ± 4.4	< 0.001	2.80	86%
HAM-A (Anxiety)	16.6 ± 7.8	3.2 ± 4.2	< 0.001	2.13	81%

Beyond these primary outcomes, cognitive testing revealed improvements in concentration, information processing, memory, and impulsivity. The rate of suicidal ideation also dropped from 47% at baseline to 7% at the one-month follow-up [6] [5].

## Detailed Experimental Protocol

The following workflow and methodology are based on the published MISTIC protocol [1] [2].



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## Participant Screening and Recruitment

- **Population:** The study enrolled 30 male U.S. Special Operations Forces veterans with a history of predominantly mild TBI and repeated blast exposures [1] [2].
- **Inclusion/Exclusion:** Participants were assessed for functional disability and psychiatric symptoms. Key exclusion criteria would include pre-existing cardiac conditions that increase the risk of arrhythmia.
- **Baseline Assessments:** Conducted 1-2 days pre-treatment, including [1]:
  - **Clinical Ratings:** World Health Organization Disability Assessment Schedule 2.0 (WHODAS-2.0), Clinician-Administered PTSD Scale for DSM-5 (CAPS-5), Montgomery-Åsberg Depression Rating Scale (MADRS), Hamilton Anxiety Rating Scale (HAM-A).
  - **Cognitive Testing:** Tests for concentration, processing speed, memory, and impulsivity.
  - **Neuroimaging:** Electroencephalography (EEG) and structural/functional MRI to establish baseline brain activity patterns [4].

## Treatment and Dosing Protocol

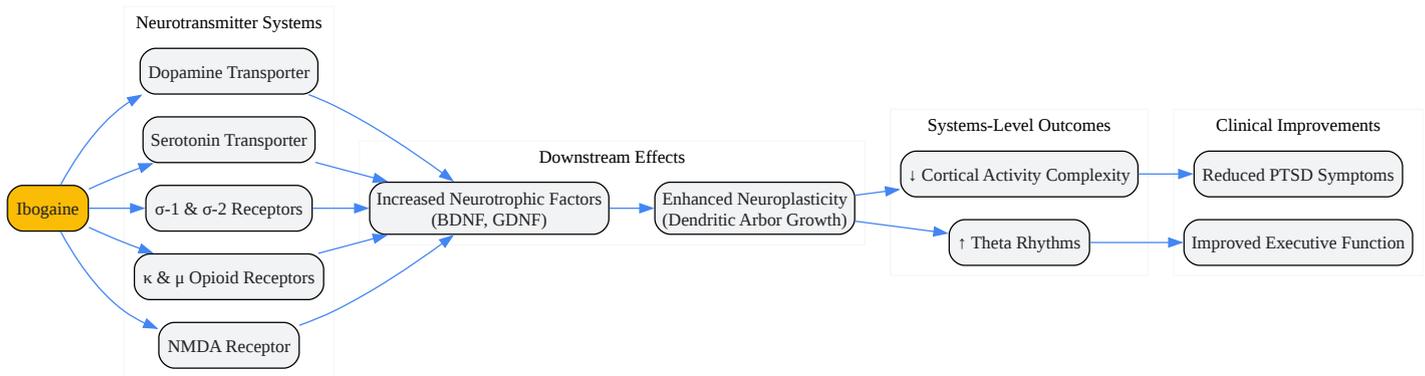
- **Location:** Treatment was administered at a clinic in Mexico (Ambio Life Sciences) due to **ibogaine's** Schedule I status in the U.S. [4] [6].
- **Cardioprotection:** **Magnesium** was administered intravenously as a prophylaxis against Q-T interval prolongation [6] [1].
- **ibogaine Administration:** A single, oral dose of **ibogaine HCl** at **12.1 ± 1.2 mg/kg** (mean ± sd) was given under continuous medical monitoring, including ECG [1] [2].
- **Support:** The experience was facilitated by trained staff, though the nature of the oneirogenic experience is largely internal and self-directed [6].

## Post-Treatment and Follow-up

- **Monitoring:** Participants were monitored for adverse effects throughout the treatment session.
- **Integration:** Post-treatment sessions with therapists were conducted to help participants process their experiences and integrate insights into daily life [6].
- **Outcome Assessment:** The battery of clinical, cognitive, and neuroimaging assessments was repeated immediately after treatment and again at the one-month endpoint [1].

## Proposed Signaling Pathways and Neural Mechanisms

The diagram below synthesizes the key molecular and systems-level mechanisms proposed for **ibogaine's** therapeutic effects in TBI, based on the cited literature [1] [3].



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## Research Gaps and Future Directions

While results are promising, this research is in its early stages. Key considerations for future work include:

- **Need for Controlled Trials:** The current data comes from open-label, observational studies. Double-blind, placebo-controlled, randomized clinical trials (RCTs) are essential to confirm efficacy and safety [1] [2].
- **Long-Term Durability:** Follow-up in the published studies was limited to one month. Research is ongoing to determine the long-term durability of the treatment effects [6].
- **Mechanism Elucidation:** Further research is needed to precisely link **ibogaine**'s molecular-level actions to the observed systems-level changes in brain activity and clinical improvements.
- **Broader Applications:** Based on its neuro-rehabilitative effects, researchers speculate that **ibogaine** could have therapeutic potential for other forms of PTSD, anxiety, and depression not linked to TBI [4] [5].
- **Regulatory and Funding Landscape:** Promising results have spurred significant investment, such as the **\$50 million Texas Ibogaine Initiative** to fund FDA-approved clinical trials, which may help overcome the regulatory hurdles associated with its Schedule I status [4] [3] [5].

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